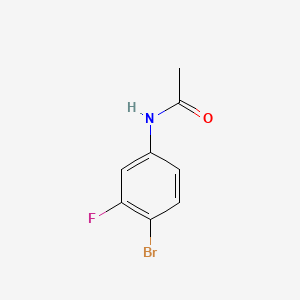

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

Descripción general

Descripción

The compound (1,3-Benzothiazol-2-ylmethoxy)acetic acid is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds that share structural similarities, such as benzothiazolyl and benzoxazolyl acetic acid derivatives. These compounds are part of a biologically active class of molecules that have been studied for various properties, including their potential as heparanase inhibitors and their antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves starting with a specific acetic acid derivative and then introducing various substituents to achieve the desired biological activity. For example, the synthesis of benzothiazolyl thioester derivatives is achieved by reacting amino thiazolyl acetic acid with DM in alkali conditions, using triethyl phosphate as a more cost-effective alternative to triphenylphosphine . Similarly, benzotriazolyl acetic acid derivatives are synthesized by substituting amino acids on a reaction intermediate . These methods suggest that the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid would likely involve a similar strategic introduction of substituents to the core acetic acid structure.

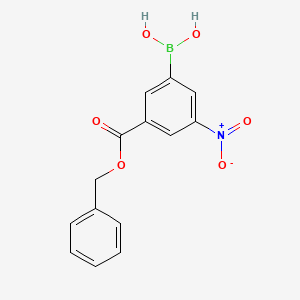

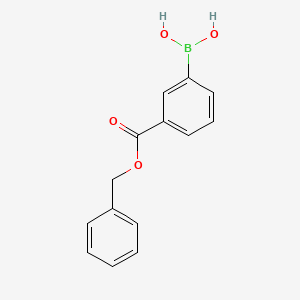

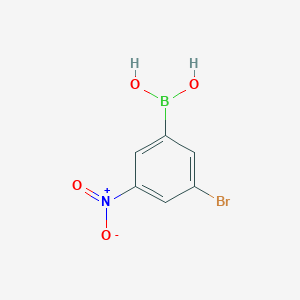

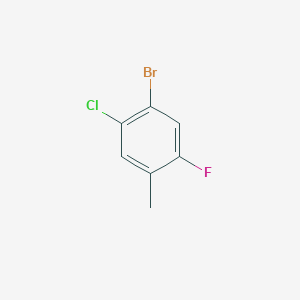

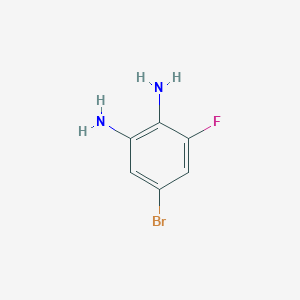

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For instance, the crystal structure of a benzoxazolyl acetic acid derivative was determined using X-ray diffraction, and its gas phase structure was obtained through quantum chemical calculations . The study of these structures helps in understanding the dynamics of the molecule and the impact of intermolecular interactions, such as hydrogen bonding, which can significantly influence the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, where different functional groups are combined to form a more complex structure. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields . The antimicrobial evaluation of benzotriazolyl acetic acid derivatives involves their interaction with various microbial strains, indicating that these compounds can participate in biochemical reactions that inhibit microbial growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are characterized using techniques like TLC and spectral data analysis . These properties are essential for determining the compound's suitability for in vivo models and its potential as a therapeutic agent. The charge density and electron density distribution of these molecules also provide insights into their reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

While specific applications of “(1,3-Benzothiazol-2-ylmethoxy)acetic acid” are not readily available, it’s worth noting that benzothiazole, the core structure of this compound, has a wide range of applications in various fields . Here are some general applications of benzothiazole derivatives:

-

Pharmaceuticals : Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities . The specific mechanisms of action and experimental procedures would depend on the particular derivative and its biological target.

-

Dyes and Fluorescent Probes : Benzothiazole derivatives are used in the synthesis of dyes and fluorescent probes. For example, thioflavin T, a benzothiazole dye, is used to visualize and quantify the presence of amyloid fibers in biological tissues .

-

Rubber Industry : Benzothiazole derivatives are used as accelerators in the sulfur vulcanization of rubber .

-

Nonlinear Optics (NLO) : Benzothiazole derivatives are potential components in nonlinear optics .

-

Food Industry : Benzothiazole itself occurs naturally in some foods and is also used as a food additive .

-

Firefly Luciferin : Firefly luciferin, the light-emitting compound in fireflies, can be considered a derivative of benzothiazole .

- Agriculture : Some benzothiazole derivatives are used as fungicides or pesticides .

- Photographic Materials : Benzothiazole derivatives are used in the manufacture of certain types of photographic materials .

- Corrosion Inhibitors : Benzothiazole and its derivatives are used as corrosion inhibitors in different environments .

- Thermochromic Materials : Certain benzothiazole derivatives exhibit thermochromic properties, changing color with temperature .

- Liquid Crystals : Some benzothiazole derivatives are used in the synthesis of liquid crystals .

- Optoelectronic Devices : Benzothiazole derivatives are used in the manufacture of optoelectronic devices .

Safety And Hazards

Propiedades

IUPAC Name |

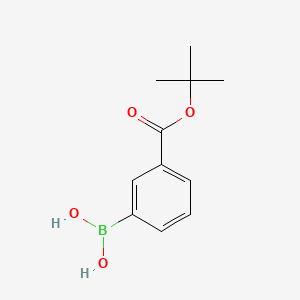

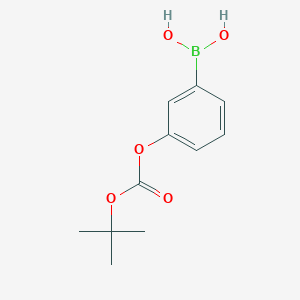

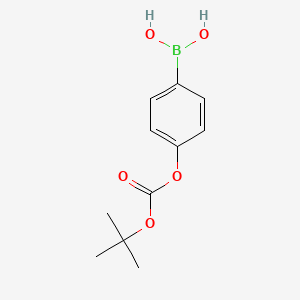

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFMQUWXKKGYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365934 | |

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1,3-Benzothiazol-2-ylmethoxy)acetic acid | |

CAS RN |

99513-52-7 | |

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.